molecular formula C8H5ClN2 B1588860 7-Chloroquinazoline CAS No. 7556-99-2

7-Chloroquinazoline

Cat. No. B1588860
CAS RN: 7556-99-2
M. Wt: 164.59 g/mol
InChI Key: YAPDIXAODMCKCH-UHFFFAOYSA-N
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Description

7-Chloroquinazoline is a compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of quinazoline derivatives like 7-Chloroquinazoline has been studied extensively. One efficient method involves the transformation of CO2 into value-added chemicals using ionic liquids as a dual solvent–catalyst at atmospheric pressure . Another method involves the reaction of 2-aminobenzonitriles with CO2 in a series of ionic liquids .


Molecular Structure Analysis

The molecular structure of 7-Chloroquinazoline consists of one benzene and one pyrimidine ring . The presence of chlorine in the 7th position of the quinazoline ring is a key feature of this compound .


Physical And Chemical Properties Analysis

7-Chloroquinazoline is a solid substance at room temperature . It has a molecular weight of 164.59 .

Scientific Research Applications

1. Metal-Catalyzed Cross-Coupling Reactions

  • Application : Halogenated quinazolinones and quinazolines, such as 7-Chloroquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
  • Methods : The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives has attracted considerable interest .
  • Results : The 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones, for example, were previously prepared via Suzuki-Miyaura cross-coupling of the corresponding 6-halogenated 4 (3 H )-oxo precursors and were found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

2. Cancer Therapy

  • Application : Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
  • Methods : The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
  • Results : The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

3. Urinary Bladder Cancer Therapy

  • Application : Quinazoline derivatives are being studied as potential therapeutic agents in urinary bladder cancer therapy . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .
  • Methods : The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
  • Results : The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

4. Drug Synthesis Methods and Manufacturing Technology

  • Application : Quinazoline and its 4-oxo- and 4-chloro-substituted derivatives are used in drug synthesis methods and manufacturing technology .
  • Methods : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

5. Synthesis of Quinazolin-4(3H) One

  • Application : Quinazolin-4(3H) one is synthesized from 2-aminobenzoic acid . This compound is a key intermediate in the synthesis of various biologically active quinazoline derivatives .
  • Methods : The reaction of imidates and 2-aminobenzoic acid in methanol at 80°C affords the desired quinazolinones . A recently reported route to the synthesis of 2-substituted quinazolin-4(3H)-ones under microwave conditions was also reported .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

While specific safety and hazard information for 7-Chloroquinazoline is not available, it’s generally recommended to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation when handling similar compounds .

Future Directions

Quinazoline derivatives, including 7-Chloroquinazoline, are being explored for their potential therapeutic applications. For instance, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Furthermore, the development of strategies to efficiently functionalize presynthesized halogenated quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .

properties

IUPAC Name

7-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPDIXAODMCKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454574
Record name 7-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinazoline

CAS RN

7556-99-2
Record name 7-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
LN Yakhontov, GP Zhikhareva, LI Mastafanova… - Pharmaceutical …, 1987 - Springer
Four drugs are currently used in the USSR for the treatment of dermal leishmaniasis, these having specific effects on the causative agents of the disease [3]. These are acriquin, …
Number of citations: 2 link.springer.com
H Fukami, S Imajo, A Ito, S Kakutani… - Drug design and …, 2000 - europepmc.org
… In this moiety, 7-chloroquinazoline is the best moiety for inhibiting chymase, chymotrypsin and cathepsin G. A 3-phenylsulfonyl moiety substituted with hydrophobic electron-withdrawing …
Number of citations: 39 europepmc.org
CC Price, NJ Leonard, DY Curtin - Journal of the American …, 1946 - ACS Publications
… On the other hand, an attempted synthesis of 4-(co-hydroxyhexylamino)-7-chloroquinazoline under conditions considered suitable resulted in an incomplete reaction. The addition'of …
Number of citations: 23 pubs.acs.org
LI Mastafanova, MI Evstratova, GP Zhikhareva… - Pharmaceutical …, 1982 - Springer
… -~-meqhylbutylamino)-7-chloroquinazoline Dihydrochloride (IIIa9 2HCI). A mixture of 6.7 g (20 mmole) of 2-methyl-4-(~-diethylamino-~methylbutylamino-7-chloroquinazoline (Ib), 3.17 g …
Number of citations: 3 link.springer.com
BE Christensen, B Graham… - Journal of the American …, 1946 - ACS Publications
… On the other hand, an attempted synthesis of 4-(co-hydroxyhexylamino)-7-chloroquinazoline under conditions considered suitable resulted in an incomplete reaction. The addition'of …
Number of citations: 9 pubs.acs.org
S Rádl, P Hezky, J Proška… - Archiv der Pharmazie: An …, 2000 - Wiley Online Library
… New condensed derivatives of anpirtoline, in which the pyridine ring is replaced with quinoline, quinazoline, 7-chloroquinoline, and 7-chloroquinazoline nuclei, have been synthesized. …
Number of citations: 19 onlinelibrary.wiley.com
GP Zhikhareva, SA Rabinovich… - Pharmaceutical …, 1990 - Springer
… dibromostyryl)-4-(6-diethylamino-c~-methylbutylamino)-7-chloroquinazoline(II), and 2-(4'-nitrostyryl)-4-(6-diethylamino-< x-methylbutylamino)-7-chloroquinazoline (III), which were …
Number of citations: 3 link.springer.com
V Colotta, O Lenzi, D Catarzi, F Varano… - European journal of …, 2012 - Elsevier
… Based on our 3-hydroxy-7-chloroquinazoline-2,4-dione derivatives, previously reported as antagonists at ionotropic glutamate receptors, we synthesized new 3-hydroxyquinazoline-2,4-…
Number of citations: 45 www.sciencedirect.com
RC Elderfield, TA Williamson, WJ Gensler… - The Journal of …, 1947 - ACS Publications
… Of greater interest is the observation that the quinazoline analog of Chloroquine, 4-(4-diethylamino-l-methylbutylamino)-7-chloroquinazoline (5), possesses a definite suppressive …
Number of citations: 45 pubs.acs.org
M Akazome, J Yamamoto, T Kondo… - Journal of organometallic …, 1995 - Elsevier
… In the presence of MoCl,, 7-chloroquinazoline was obtained from 4’-chloro-2’-nitrobenzaldehyde in only 8% yield, but with the the use of tin(H) chloride the yield of 7-chloroquinazoline …
Number of citations: 101 www.sciencedirect.com

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